molecular formula C7H10N4O2 B15218347 N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide CAS No. 98011-06-4

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide

Katalognummer: B15218347
CAS-Nummer: 98011-06-4
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: GHSARBDFSQBRRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 6, a methyl group at position 2, and an acetamide group at position 5 makes this compound unique and of significant interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with guanidine to form 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then treated with ammonia to introduce the amino group at position 6. Finally, the ester group is converted to an acetamide group through a reaction with acetic anhydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, hydroxyl derivatives, and acylated compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-Amino-2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

98011-06-4

Molekularformel

C7H10N4O2

Molekulargewicht

182.18 g/mol

IUPAC-Name

N-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C7H10N4O2/c1-3-9-6(8)5(7(13)10-3)11-4(2)12/h1-2H3,(H,11,12)(H3,8,9,10,13)

InChI-Schlüssel

GHSARBDFSQBRRM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=O)N1)NC(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.